molecular formula C16H18F2N2O2 B12121451 Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate

Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate

Cat. No.: B12121451
M. Wt: 308.32 g/mol
InChI Key: PFZKPWJFDPCBRY-UHFFFAOYSA-N
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Description

Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a diethylamino group at position 4, fluorine atoms at positions 6 and 8, and an ethyl ester at position 2.

Properties

Molecular Formula

C16H18F2N2O2

Molecular Weight

308.32 g/mol

IUPAC Name

ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate

InChI

InChI=1S/C16H18F2N2O2/c1-4-20(5-2)15-11-7-10(17)8-13(18)14(11)19-9-12(15)16(21)22-6-3/h7-9H,4-6H2,1-3H3

InChI Key

PFZKPWJFDPCBRY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C2C=C(C=C(C2=NC=C1C(=O)OCC)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Diethylamino Substitution: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to be utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential biological activities.

Biology

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. This action suggests potential applications in developing antibiotics or antimicrobial agents .

Medicine

The compound is under investigation for its therapeutic potential against various diseases, particularly those involving microbial infections and cancer. Studies have shown that derivatives of quinoline compounds can possess anticancer properties, making them candidates for further pharmaceutical development .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined using standard methods, showcasing its potential as an effective antimicrobial agent .

CompoundTarget BacteriaMIC (mg/mL)
This compoundE. coli1.0
This compoundS. aureus0.5

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of quinoline derivatives in vitro. This compound was tested against several cancer cell lines. The study found that certain derivatives exhibited cytotoxic effects, indicating their potential as chemotherapeutic agents .

Cell LineIC50 (μM)
MCF-7 (Breast)10
HeLa (Cervical)15

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares the substituents, molecular formulas, and key properties of Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate with similar compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
This compound (Target Compound) Diethylamino (4), F (6,8), ester (3) C₁₆H₁₉F₂N₂O₂ 321.34 High lipophilicity; potential for enhanced membrane permeability .
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate Cl (4), F (6,8), ester (3) C₁₂H₈ClF₂NO₂ 283.65 Chlorine as a leaving group; higher reactivity in substitution reactions.
Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate Dimethylamino (4), F (5,8), ester (3) C₁₄H₁₄F₂N₂O₂ 292.28 Smaller amino group; fluorine at position 5 alters electronic distribution.
Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate NH₂ (4), F (6,8), ester (3) C₁₂H₁₁F₂N₂O₂ 252.22 Primary amino group; lower steric hindrance and basicity.
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6,8-dimethyl-3-quinolinecarboxylate Dimethylaminoethylamino (4), CH₃ (6,8) C₁₈H₂₅N₃O₂ 315.42 Extended amino chain; methyl groups reduce fluorophilicity.

Key Differences and Implications

Amino Group Variations: The diethylamino group in the target compound increases steric bulk and lipophilicity compared to dimethylamino () or primary amino () analogs. This may enhance blood-brain barrier penetration in drug design. The chloro-substituted analog () lacks an amino group, making it more reactive in nucleophilic aromatic substitution but less likely to participate in hydrogen bonding.

Fluorine Positioning: Fluorine at positions 6 and 8 (target compound and ) creates a strong electron-withdrawing effect, stabilizing the quinoline core. In contrast, fluorine at position 5 () may alter conjugation and intermolecular interactions.

Functional Group Impact: Ethyl ester at position 3 is conserved across analogs, suggesting shared synthetic pathways (e.g., esterification of carboxylic acid precursors).

Biological Activity

Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds. Its structure is characterized by the following features:

  • Quinoline ring : A bicyclic structure that often exhibits biological activity.
  • Fluorine substituents : The presence of fluorine atoms can enhance lipophilicity and bioactivity.
  • Diethylamino group : This moiety may contribute to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been reported to inhibit leukotriene receptors, which are implicated in inflammatory responses .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Studies have explored the anticancer potential of quinoline derivatives. This compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and induction of cell cycle arrest .

Anti-inflammatory Effects

Given the structural similarities with known anti-inflammatory agents, this compound could potentially modulate inflammatory pathways. It may inhibit leukotriene synthesis or receptor binding, thereby reducing inflammation in conditions like asthma or allergic rhinitis .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that this compound could significantly reduce cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting its role as a potential chemotherapeutic agent.
  • Inflammation Models : Animal models of inflammation showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its efficacy in reducing inflammation.

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 and PC-3 cells
Anti-inflammatoryReduces pro-inflammatory cytokines in vivo

Q & A

Synthesis and Optimization

Basic: What are the key synthetic steps for preparing Ethyl 4-(diethylamino)-6,8-difluoroquinoline-3-carboxylate? The synthesis typically involves:

Cyclization : Heating precursors (e.g., substituted anilines) at 90°C to form the quinoline core .

Esterification : Use of diphenyl ether under reflux to introduce the ethyl ester group (60% yield) .

Hydrolysis : Treatment with 10% NaOH in methanol to generate intermediates, achieving ~86% yield .
Key Analysis : Intermediate purity is critical; monitor via TLC or HPLC to avoid side products.

Advanced: How can reaction conditions be optimized to improve diethylamino group incorporation?

  • Temperature Control : Elevated temperatures (90–100°C) enhance nucleophilic substitution for diethylamino introduction.
  • Catalyst Screening : Triethylamine or DMF may improve reactivity in polar aprotic solvents .
  • Yield Tracking : Use LC-MS to quantify intermediates and adjust stoichiometry dynamically .

Structural Elucidation

Basic: Which spectroscopic methods confirm the compound’s structure?

  • NMR : 1^1H NMR identifies diethylamino protons (δ 1.2–1.4 ppm, triplet) and quinoline aromatic signals (δ 7.5–8.5 ppm) .
  • IR : Carboxylate C=O stretch at ~1700 cm⁻¹ and NH/OH bands (if present) .
  • MS : Molecular ion peak matching the molecular weight (e.g., 323.29 g/mol for analogs) .

Advanced: How to resolve spectral contradictions in fluorinated quinoline derivatives?

  • Decoupling Experiments : Use 19^{19}F NMR to distinguish between 6- and 8-fluoro substituents (chemical shift differences >10 ppm) .
  • X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., cyclopropyl vs. methyl group orientation) .

Biological Activity Profiling

Basic: What in vitro assays are suitable for preliminary anti-inflammatory screening?

  • COX-2 Inhibition : Measure IC₅₀ via ELISA using LPS-induced macrophages .
  • Cytokine Suppression : Quantify TNF-α/IL-6 levels in RAW 264.7 cells using ELISA .

Advanced: How to investigate antibacterial mechanisms against multidrug-resistant strains?

  • Target Identification : DNA gyrase inhibition assays (IC₅₀ comparison with ciprofloxacin) .
  • Resistance Studies : Serial passage experiments to assess mutation frequency in S. aureus .

Physicochemical Characterization

Basic: What methods determine lipophilicity and solubility?

  • HPLC logP : Reverse-phase C18 column, isocratic elution (e.g., 70:30 MeOH:H₂O) .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification .

Advanced: How to model partition coefficients for fluorinated derivatives?

  • Computational Tools : Use COSMO-RS or Schrödinger’s QikProp to predict logP/logD .
  • Crystallographic Data : Correlate solid-state packing (from XRD) with dissolution kinetics .

Safety and Handling

Basic: What safety protocols are recommended for lab-scale handling?

  • PPE : Gloves, goggles, and lab coats (no acute toxicity reported, but structural analogs may irritate) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of diphenyl ether vapors .

Advanced: How to assess mutagenic potential for in vivo studies?

  • Ames Test : Pre-incubate with S9 liver enzymes to detect frameshift mutations .
  • In Silico Screening : Derek Nexus or Toxtree for structural alerts (e.g., quinoline genotoxicity) .

Contradictions in Literature

Key Discrepancy : Hydrolysis conditions for ester intermediates vary across studies.

  • : Uses 10% NaOH in methanol (86% yield) .
  • : Alternative protocols suggest HCl/EtOH for acid-sensitive derivatives .
    Resolution : Pre-screen stability of the diethylamino group under basic vs. acidic conditions via pH-controlled hydrolysis.

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